molecular formula C22H20FN3O3 B2493749 N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898458-44-1

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2493749
CAS No.: 898458-44-1
M. Wt: 393.418
InChI Key: SGRQIRQPNBNGAD-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonist Applications

One area of research focuses on the development of compounds with potential as receptor antagonists. For example, a study described the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, closely related to the given compound, which demonstrated potent NK2 receptor antagonist activity. These compounds showed selective activity in biological assays, such as inhibiting bronchoconstriction in guinea pigs, indicating their potential in respiratory disease treatments (Smith et al., 1995).

Synthesis and Characterization of Novel Compounds

Research also encompasses the synthesis and characterization of new compounds with structural similarities to the given molecule. For instance, the creation of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, which involved coupling tryptamine with flurbiprofen. This compound was thoroughly analyzed using various spectroscopic methods, showing the potential for creating structurally diverse molecules for further biological evaluation (Manolov et al., 2020).

Fluorination Techniques for Heteroaromatic Compounds

Another study presented a transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, such as furan and indole derivatives. This technique allows for the synthesis of fluorinated compounds, which are crucial in medicinal chemistry due to the unique properties that fluorine atoms impart to organic molecules (Yuan et al., 2017).

Catalytic Activity Enhancement

Research into N,N'-Bisoxalamides highlighted their role in enhancing the catalytic activity in Cu-catalyzed couplings. These findings are significant for synthetic chemistry, offering efficient pathways to bond formation crucial for creating complex organic molecules. The study showcased the use of such ligands for coupling a wide range of (hetero)aryl bromides with various amines, demonstrating the versatility and utility of these catalyst systems in organic synthesis (Bhunia et al., 2017).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRQIRQPNBNGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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